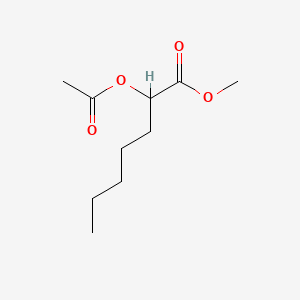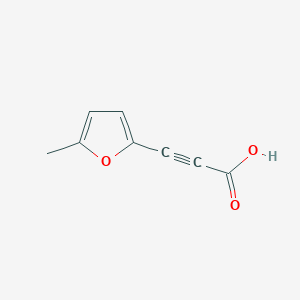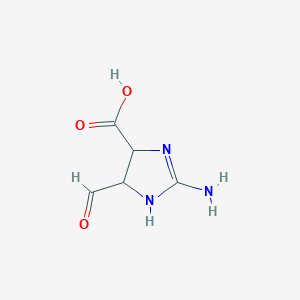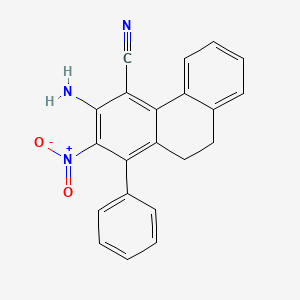
Heptanoic acid, 2-(acetyloxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxyheptanoic acid methyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular ester is synthesized from heptanoic acid and is characterized by its unique chemical structure, which includes an acetoxy group attached to the heptanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetoxyheptanoic acid methyl ester can be synthesized through the esterification of heptanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Heptanoic acid+MethanolAcid Catalyst2-Acetoxyheptanoic acid methyl ester+Water
Industrial Production Methods
In industrial settings, the production of esters like 2-Acetoxyheptanoic acid methyl ester often involves the use of continuous reactors where the reactants are continuously fed, and the products are continuously removed. This method ensures a high yield and purity of the ester. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxyheptanoic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and methanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Heptanoic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: The corresponding alcohol.
Scientific Research Applications
2-Acetoxyheptanoic acid methyl ester has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Acetoxyheptanoic acid methyl ester involves its interaction with specific molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of heptanoic acid and methanol. The ester can also undergo nucleophilic acyl substitution reactions, where the acetoxy group is replaced by another nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a similar structure but a shorter carbon chain.
Ethyl acetate: A commonly used ester with a similar functional group but different alkyl chain.
Isopentyl acetate: An ester known for its banana-like odor, with a different alkyl group.
Uniqueness
2-Acetoxyheptanoic acid methyl ester is unique due to its specific chemical structure, which includes a heptanoic acid backbone and an acetoxy group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
56196-51-1 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 2-acetyloxyheptanoate |
InChI |
InChI=1S/C10H18O4/c1-4-5-6-7-9(10(12)13-3)14-8(2)11/h9H,4-7H2,1-3H3 |
InChI Key |
WTKFTHZYAPZCAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)





![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)


![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
